

PNT2001 in Patients Progressed on Other PSMA Therapies: A Comparative Guide

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Compound of Interest

Compound Name: PNT2001

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Executive Summary

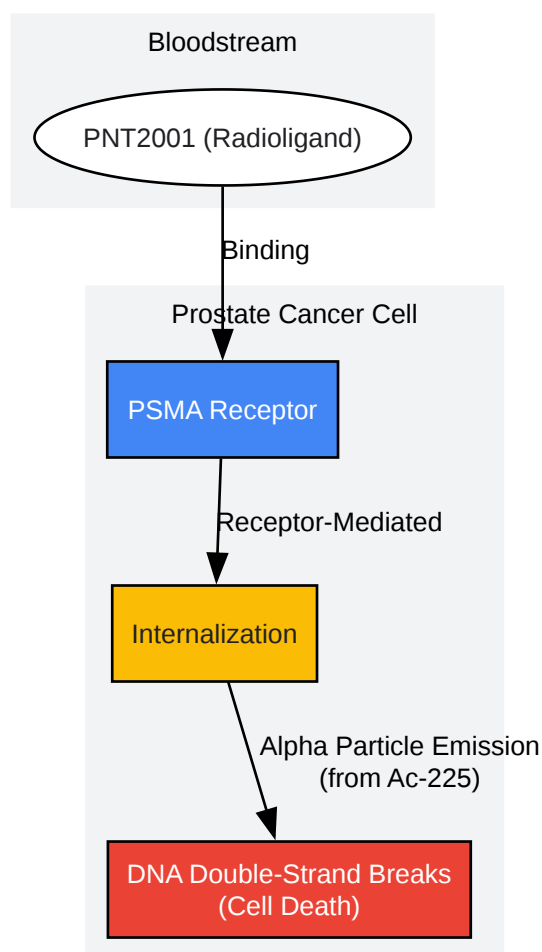
PNT2001 (also known as LY4181530 and [Ac-225]-PSMA-62) is a next-generation, alpha-emitting radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA).[1] Currently in Phase Ia/Ib/II clinical trials (ACCEL, NCT06229366), **PNT2001** holds promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] However, it is critical to note that as of the current date, there is no published clinical data on the efficacy and safety of **PNT2001** specifically in patients who have progressed on other PSMA-targeted therapies, such as Lutetium-177 vipivotide tetraxetan (Pluvicto™). The ongoing ACCEL trial for mCRPC excludes patients with prior PSMA-directed radioligand therapy.[5][6]

This guide provides a comprehensive comparison of **PNT2001** with other PSMA therapies based on available preclinical data for **PNT2001** and clinical data for approved and investigational PSMA-targeted treatments. We will delve into the mechanism of action, preclinical performance of **PNT2001**, and the clinical landscape of other PSMA radioligand therapies to offer a forward-looking perspective for researchers and drug development professionals.

Mechanism of Action: PSMA-Targeted Radioligand Therapy

PSMA-targeted radioligand therapy (RLT) is a precision cancer treatment that delivers radiation directly to cancer cells.[7] The therapy consists of a ligand that specifically binds to PSMA, a protein highly expressed on the surface of most prostate cancer cells, linked to a radioactive isotope.[8][9]

Mechanism of PSMA-Targeted Radioligand Therapy



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Mechanism of PSMA-Targeted Radioligand Therapy

PNT2001 utilizes the alpha-emitting isotope Actinium-225 (Ac-225). Alpha particles have a high linear energy transfer (LET) and a short range, causing localized, highly potent, and difficult-to-

repair double-strand DNA breaks in target cells, leading to their death.[\[10\]](#)[\[11\]](#) This contrasts with beta-emitters like Lutetium-177 (Lu-177), which have a longer range and lower LET.[\[10\]](#)

Preclinical Performance of PNT2001

Preclinical studies have highlighted several potential advantages of **PNT2001** over first-generation PSMA-targeted radioligands.

Enhanced Cellular Internalization and Biodistribution

PNT2001 is designed with an improved linker technology that enhances its internalization into tumor cells.[\[2\]](#)[\[4\]](#) Preclinical models have demonstrated:

- Increased internalization by tumor cells in vitro compared to first-generation ligands.[\[12\]](#)
- More precise tumor targeting in vivo, characterized by high tumor retention and rapid renal clearance.[\[12\]](#)
- Decreased kidney uptake compared to other ligands, suggesting a potentially favorable safety profile.[\[12\]](#)

Preclinical Efficacy

In murine models of prostate cancer, 225Ac-**PNT2001** has shown compelling therapeutic activity, including:

- Suppression of tumor growth and metastases.[\[12\]](#)
- Improved survival following a single administered dose.[\[12\]](#)

These promising preclinical findings supported the advancement of 225Ac-**PNT2001** into clinical evaluation.[\[12\]](#)

Comparative Landscape of PSMA-Targeted Therapies

While direct clinical comparison data for **PNT2001** is unavailable, we can compare its preclinical profile and the characteristics of its alpha-emitter payload with the established

clinical data of other PSMA therapies.

Efficacy of Approved and Investigational PSMA Therapies

The following table summarizes key efficacy data from clinical trials of Pluvicto (¹⁷⁷Lu-PSMA-617) and investigational data for ²²⁵Ac-PSMA-617 in patients who have progressed on ¹⁷⁷Lu-PSMA therapy.

Therapy	Trial/Study	Patient Population	Primary Endpoint(s) & Results
Pluvicto™ (¹⁷⁷ Lu-PSMA-617)	VISION (Phase 3)[13] [14][15]	mCRPC post-ARPI and taxane chemotherapy	Overall Survival (OS): 15.3 months vs. 11.3 months with standard of care (HR: 0.62). Radiographic Progression-Free Survival (rPFS): 8.7 months vs. 3.4 months with standard of care (HR: 0.40).
²²⁵ Ac-PSMA-617	Retrospective Study[16]	mCRPC patients who progressed after ¹⁷⁷ Lu-PSMA therapy (n=26)	PSA decline ≥50%: 65% (17/26 patients). Median OS: 7.7 months. Median PSA-PFS: 3.5 months.

Safety and Tolerability

The safety profiles of beta- and alpha-emitting PSMA therapies differ, primarily due to the different properties of the radioisotopes.

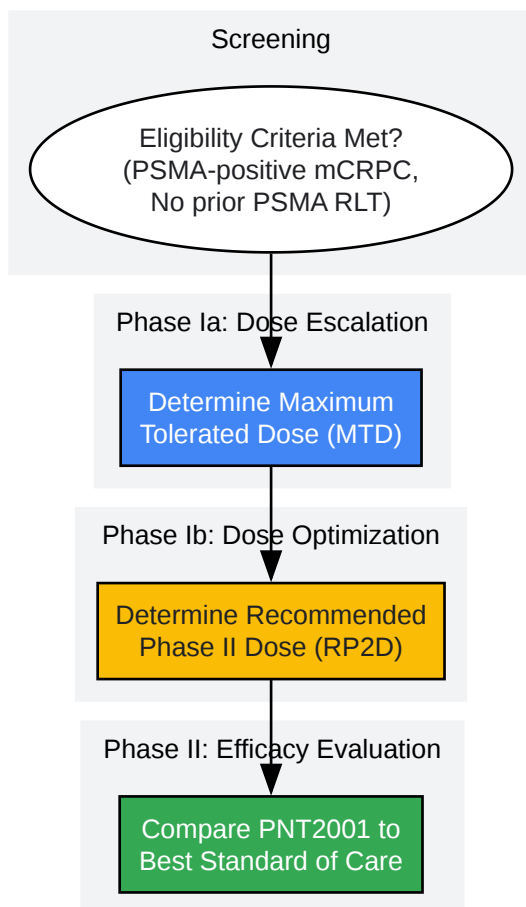
Therapy	Common Adverse Events (Any Grade)	Notable Grade 3/4 Adverse Events
Pluvicto™ (177Lu-PSMA-617) [14]	Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation.	Anemia, thrombocytopenia, lymphopenia, leukopenia.
225Ac-PSMA-617[16]	Xerostomia (dry mouth) was very common.	Anemia (35%), leucopenia (27%), thrombocytopenia (19%).

Experimental Protocols

PNT2001: The ACCEL Clinical Trial (NCT06229366)

The ongoing ACCEL trial is a Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of **PNT2001** ([Ac-225]-PSMA-62) in patients with mCRPC and oligometastatic hormone-sensitive prostate cancer (OmHSPC).[2][4][5]

ACCEL Clinical Trial Workflow for mCRPC



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ACCEL Trial Workflow for mCRPC

- Phase Ia (Dose Escalation): Aims to determine the maximum tolerated dose (MTD) of **PNT2001**.[\[5\]](#)
- Phase Ib (Dose Optimization): Aims to determine the recommended Phase II dose (RP2D).
[\[5\]](#)
- Phase II (Efficacy): Will evaluate the efficacy of **PNT2001** compared to the best standard of care in patients with mCRPC, with the primary endpoint being radiographic progression-free

survival.[2]

Key Inclusion Criteria for mCRPC Cohort:[4]

- PSMA-positive lesions.
- Prior treatment with at least one androgen receptor pathway inhibitor (ARPI) and taxane-based chemotherapy (unless ineligible or refused).
- A maximum of three prior systemic therapy regimens in the mCRPC setting.

Key Exclusion Criteria for mCRPC Cohort:[5][6]

- Prior PSMA-directed radioligand therapy.
- Prior treatment with therapeutic systemic radionuclides (e.g., radium-223).
- Baseline Grade ≥ 1 xerostomia or xerophthalmia.

Pluvicto™ (177Lu-PSMA-617): The VISION Trial (NCT03511664)

The VISION trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of Pluvicto™ in men with PSMA-positive mCRPC who had progressed after treatment with an ARPI and one to two taxane regimens.[13][14]

- Study Arms:
 - Pluvicto™ (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (BSoC).
 - BSoC alone.
- Primary Endpoints: Overall survival and radiographic progression-free survival.[13]

Future Perspectives and Unanswered Questions

The development of **PNT2001** and other alpha-emitting PSMA therapies raises several important questions for the field:

- **Efficacy in Post-177Lu-PSMA Progression:** The primary unanswered question is whether **PNT2001** will be effective in patients whose disease has progressed on beta-emitting PSMA therapies like Pluvicto™. The higher LET of alpha particles may overcome resistance mechanisms to beta-emitters.
- **Optimal Sequencing:** If **PNT2001** proves effective, determining the optimal sequence of PSMA-targeted therapies (alpha vs. beta emitters) will be a key clinical challenge.
- **Management of Xerostomia:** Xerostomia is a known side effect of PSMA-targeted therapies, particularly with alpha emitters.[16] Research into mitigation strategies will be crucial for patient quality of life.
- **Combination Therapies:** Future research will likely explore **PNT2001** in combination with other agents, such as PARP inhibitors or immunotherapy, to enhance its anti-tumor activity.

Conclusion

PNT2001 represents a promising next-generation PSMA-targeted radioligand therapy with a strong preclinical rationale for its potential efficacy. While direct clinical data in patients who have progressed on other PSMA therapies is not yet available, the unique properties of its alpha-emitter payload suggest it may offer a new therapeutic option for this patient population. The results of the ACCEL trial are eagerly awaited to define the clinical role of **PNT2001** in the evolving landscape of prostate cancer treatment. Researchers and clinicians should closely monitor the progress of this and other trials involving alpha-emitting radioligand therapies.

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